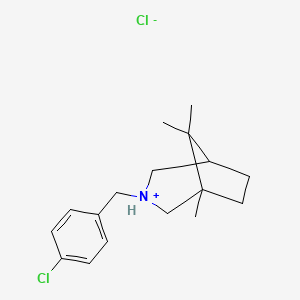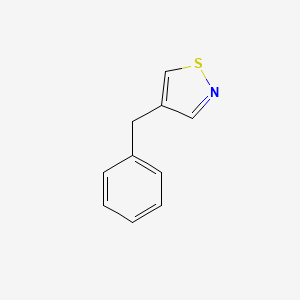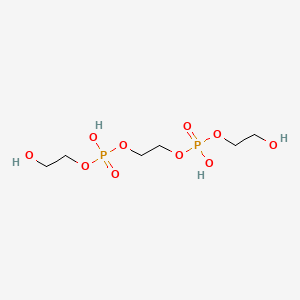
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide is a chemical compound with the molecular formula C6H16O10P2 This compound is characterized by the presence of two phosphorus atoms and multiple oxygen atoms, forming a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide involves several steps. One common method includes the reaction of pentaerythritol with phosphorus oxychloride in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.
Aplicaciones Científicas De Investigación
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Mecanismo De Acción
The mechanism of action of 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 3,9-dihydroxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dioxide
- 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Uniqueness
What sets 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide apart is its specific structure and the presence of multiple oxygen and phosphorus atoms, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
34994-91-7 |
|---|---|
Fórmula molecular |
C6H16O10P2 |
Peso molecular |
310.13 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-[hydroxy(2-hydroxyethoxy)phosphoryl]oxyethyl hydrogen phosphate |
InChI |
InChI=1S/C6H16O10P2/c7-1-3-13-17(9,10)15-5-6-16-18(11,12)14-4-2-8/h7-8H,1-6H2,(H,9,10)(H,11,12) |
Clave InChI |
VZTUNSKRPZVUGG-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(O)OCCOP(=O)(O)OCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)

![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)

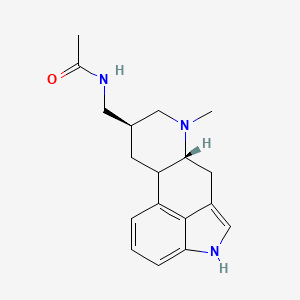
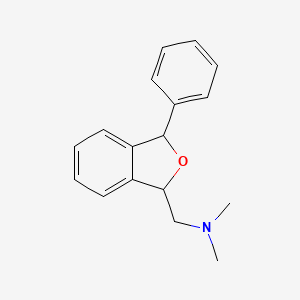
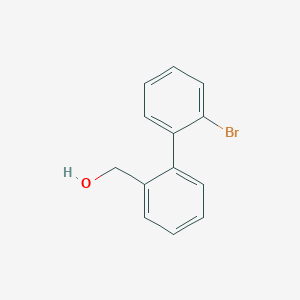
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
